molecular formula C9H11BrO3 B072060 2-Bromo-1,3,5-trimethoxybenzene CAS No. 1131-40-4

2-Bromo-1,3,5-trimethoxybenzene

Cat. No. B072060
CAS RN: 1131-40-4
M. Wt: 247.09 g/mol
InChI Key: BPWYNWSOQOXOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3,5-trimethoxybenzene is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI string for 2-Bromo-1,3,5-trimethoxybenzene is InChI=1S/C9H11BrO3/c1-11-6-4-7 (12-2)9 (10)8 (5-6)13-3/h4-5H,1-3H3 . The canonical SMILES string is COC1=CC (=C (C (=C1)OC)Br)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3,5-trimethoxybenzene include a molecular weight of 247.09 g/mol , an exact mass of 245.98916 g/mol , a monoisotopic mass of 245.98916 g/mol , and a topological polar surface area of 27.7 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

  • Intermediate for Synthesizing Complex Compounds : It is used in the synthesis of norathyriol by a three-step sequence involving Friedel–Crafts acylation with cyclization and demethylation, showcasing its utility in creating complex molecular structures with high overall yields (Qin et al., 2013).

  • Characterization and Structural Analysis : The compound's structural characteristics are often confirmed using various spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR, highlighting its importance in the detailed structural analysis of synthesized compounds (W. Jin, 2011).

Catalytic and Photocatalytic Applications

2-Bromo-1,3,5-trimethoxybenzene is utilized in catalytic processes, including photocatalytic reactions, to achieve selective and efficient outcomes in organic synthesis.

  • Catalysts for Bromination Reactions : The compound is involved in bromination reactions using H2O2 and NaBr, where certain catalysts promote the reaction, demonstrating its role in enhancing the efficiency and selectivity of bromination processes (Abe et al., 2002).

  • Photocatalytic Selective Bromination : In photocatalytic applications, it participates in the selective bromination of aromatic hydrocarbons under visible light irradiation, showcasing the potential of 2-Bromo-1,3,5-trimethoxybenzene in sustainable and green chemistry approaches (Ohkubo et al., 2011).

Applications in Material Science

2-Bromo-1,3,5-trimethoxybenzene finds applications in material science, particularly in the synthesis and modification of materials with specific properties.

  • Synthesis of Functional Materials : It is used in the synthesis of materials like 1,3,7-trihydroxyxanthone and its derivatives, which are significant for their potential applications in various fields such as pharmaceuticals and materials science (Mondal et al., 2006).

Future Directions

While specific future directions for 2-Bromo-1,3,5-trimethoxybenzene are not mentioned in the available resources, related compounds such as 1,3,5-trimethoxybenzene have been used in various applications, including as a major scent component of the Chinese rose species .

properties

IUPAC Name

2-bromo-1,3,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWYNWSOQOXOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061547
Record name 2-Bromo-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,5-trimethoxybenzene

CAS RN

1131-40-4
Record name 2-Bromo-1,3,5-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1,3,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1131-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-bromo-1,3,5-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromo-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3,5-trimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

KM03 Dissolve 1,3,5-trimethoxybenzene (10.0 g, 59.46 mmol) in anhydrous dichloromethane (100 mL), cool the reaction mixture to −78° C., add dropwise bromine (3.0 mL, 59.44 mmol) stir the mixture for 1 h between −70° C. and −40° C. Warm up the solution to 0° C. and add water. Separate layers and extract the aqu. layer with EtAOc (3 times). Wash combined organic layer with water and brine and dry it with Na2SO4. Remove solvent and purify the crude product by recrystallization from hot EtOAc and cyclohexane to obtain 2-Bromo-1,3,5-trimethoxy-benzene (48) as a white solid (8.84 g, 60%). 1H NMR (400 MHz, CDCl3): 3.80 (s, 3H); 3.86 (s, 6H); 6.15 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.